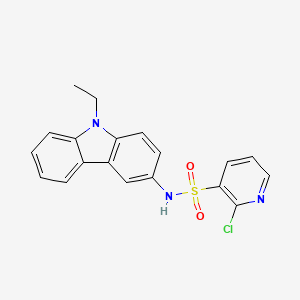

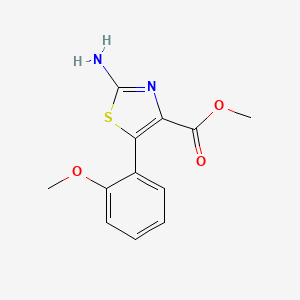

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves the reduction of Schiff bases. Specifically, it can be prepared via a Schiff base reduction route. The reduction process typically employs reducing agents such as sodium borohydride (NaBH4) . The compound serves as an important starting material for the synthesis of various other compounds, including azo dyes and dithiocarbamates .

Molecular Structure Analysis

In the orthorhombic system, intermolecular hydrogen bonding occurs between specific atoms, while in the monoclinic system, the hydroxyl group is involved in intermolecular hydrogen bonding. These interactions contribute to the stability of the molecular structures .

Scientific Research Applications

Suzuki–Miyaura Coupling

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Role of Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate : This compound acts as an organoboron reagent, participating in transmetalation. During the reaction, nucleophilic organic groups transfer from boron to palladium, leading to the formation of new C–C bonds .

Indole Derivatives and Pharmacological Activity

While not directly related to the compound, understanding its indole moiety sheds light on potential applications:

- Indole-3-acetic acid : This plant hormone, produced from tryptophan degradation, plays a crucial role in plant growth and development. Derivatives of indole, including those found in Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate, exhibit diverse biological and clinical activities .

properties

IUPAC Name |

methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-6-4-3-5-7(8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCQLWYSEHLDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(N=C(S2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B3020730.png)

![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3020735.png)